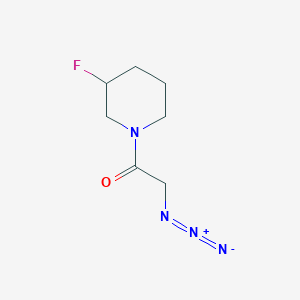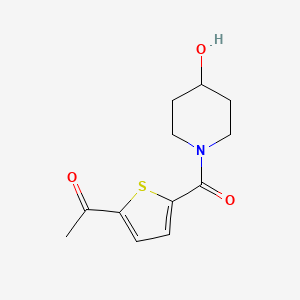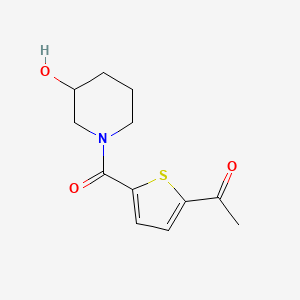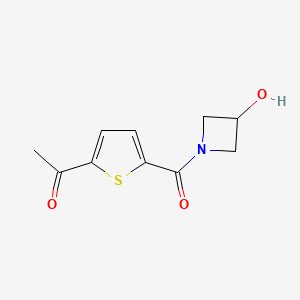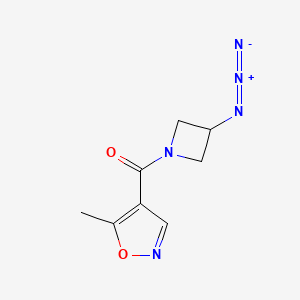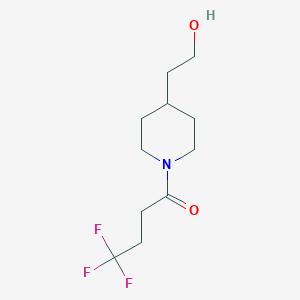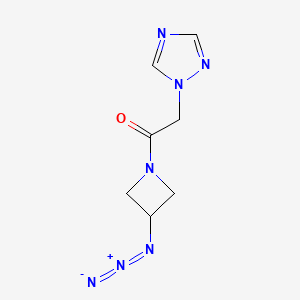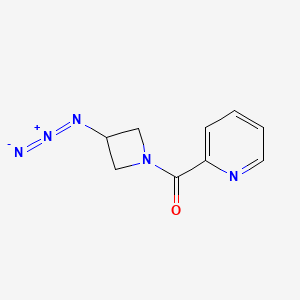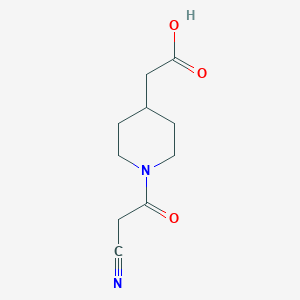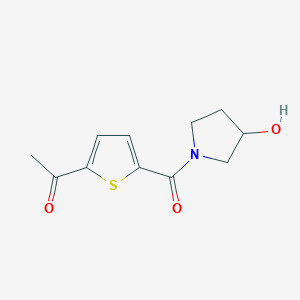
1-(3-aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one
Descripción general
Descripción
1-(3-Aminopyrrolidin-1-yl)-3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-one (also known as 3-APMPA or 3-aminopropylmethyl-1H-pyrazole-1-carboxamide) is a novel synthetic compound that has been studied for its potential therapeutic applications. It is a small molecule that is structurally related to the class of compounds known as pyrazoles. Pyrazoles are a group of compounds that have been studied for their ability to inhibit enzymes involved in signal transduction pathways. 3-APMPA is of particular interest due to its ability to inhibit the enzyme diacylglycerol lipase (DGLA) and its potential to act as a novel therapeutic agent for a variety of conditions.
Aplicaciones Científicas De Investigación
Organic Synthesis and Theoretical Studies
- Density Functional Theory (DFT) studies on bipyrazolic-type organic compounds, including those with pyrazole rings similar to the compound , have been used to elucidate inhibition efficiencies and reactive sites for corrosion inhibitors. This theoretical approach helps understand the global chemical reactivity related to parameters like HOMO and LUMO energy levels, indicating a significant correlation with experimental data (Wang et al., 2006).
- A computational study on the synthesis of pyrazolyl α-amino esters derivatives provides an economical synthesis strategy for these compounds, showing a good correlation between experimental and computational results, highlighting their potential as active biomolecules (Mabrouk et al., 2020).
Corrosion Inhibition
- Novel bipyrazole derivatives have been studied for their potential as corrosion inhibitors, with theoretical DFT studies supporting the experimental findings. These compounds show high efficiency in protecting metals from corrosion, particularly in acidic environments (Chetouani et al., 2005).
Antimicrobial Activity
- Pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than reference drugs, and most exhibited good to excellent antimicrobial effects (Hafez et al., 2016).
- Another study focused on synthesizing novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which were also expected to show antimicrobial and anticancer properties (Rahmouni et al., 2014).
Anticancer Activity
- The synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole was investigated for their anticancer activity. These compounds have shown promising results, indicating the potential for therapeutic applications (Metwally et al., 2016).
Propiedades
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9-7-10(2)16(14-9)6-4-12(17)15-5-3-11(13)8-15/h7,11H,3-6,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKPEYCTWDHPNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N2CCC(C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



